![molecular formula C27H25N5O2 B1665897 3-(2-Cyanopropan-2-yl)-N-(3-((7-methoxyquinazolin-4-yl)amino)-4-methylphenyl)benzamide CAS No. 942507-42-8](/img/structure/B1665897.png)
3-(2-Cyanopropan-2-yl)-N-(3-((7-methoxyquinazolin-4-yl)amino)-4-methylphenyl)benzamide
Overview
Description
AZ304 is a potent dual BRAF inhibitor targeting the kinase domains of wild type BRAF, V600E mutant BRAF. AZ304 exerts anti-tumour effects in colorectal cancer independently of BRAF genetic status. AZ304 exerted potent inhibitory effects on both wild type and V600E mutant forms of the serine/threonine-protein kinase BRAF, with IC50 values of 79 nM and 38 nM, respectively.
Scientific Research Applications
- AZ304 Effects : AZ304 effectively inhibits both wild-type and V600E mutant forms of BRAF, with IC50 values of 79 nM and 38 nM, respectively. By suppressing ERK phosphorylation, AZ304 inhibits the growth of CRC cell lines in vitro and in vivo, regardless of BRAF genetic status .
- Clinical Implications : AZ304’s broad-spectrum activity makes it a promising candidate for cancer therapy .
- Clinical Relevance : This combination could improve treatment outcomes in colorectal cancers, both in vitro and in vivo .
Colorectal Cancer Treatment
Broad-Spectrum Antitumor Activity
Combination Therapy with Cetuximab
Other Malignancies
Mechanism of Action
Target of Action
AZ304, also known as 3-(2-Cyanopropan-2-yl)-N-(3-((7-methoxyquinazolin-4-yl)amino)-4-methylphenyl)benzamide, is a potent dual BRAF kinase inhibitor . It targets both the wild type BRAF and the V600E mutant BRAF, with IC50 values of 79 nM and 38 nM respectively . It also inhibits wild type CRAF . In addition, AZ304 has significant effects on other kinases, such as p38 (IC50, 6 nM), and CSF1R (IC50, 35 nM) .
Mode of Action
AZ304 acts as an ATP-competitive inhibitor . It binds to the ATP-binding pocket of the BRAF kinase, thereby preventing ATP from binding and the subsequent phosphorylation process . This results in the inhibition of the kinase activity of both wild type and V600E mutant forms of the serine/threonine-protein kinase BRAF .
Biochemical Pathways
The primary biochemical pathway affected by AZ304 is the mitogen-activated protein kinase (MAPK) pathway . By inhibiting BRAF, AZ304 suppresses ERK phosphorylation, leading to effective cell proliferation inhibition against a panel of human cancer cell lines with different BRAF and RAS genetic statuses .
Result of Action
AZ304 significantly inhibits cell growth in vitro and in vivo, regardless of BRAF genetic status . It exerts potent anti-tumor effects in colorectal cancer independently of BRAF genetic status . Additionally, the EGFR inhibitor Cetuximab enhances the potency of AZ304 independently of BRAF mutational status .
Action Environment
The action of AZ304 can be influenced by various environmental factors. For instance, the presence of other drugs such as the EGFR inhibitor Cetuximab can enhance the potency of AZ304 . .
properties
IUPAC Name |
3-(2-cyanopropan-2-yl)-N-[3-[(7-methoxyquinazolin-4-yl)amino]-4-methylphenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2/c1-17-8-9-20(31-26(33)18-6-5-7-19(12-18)27(2,3)15-28)13-23(17)32-25-22-11-10-21(34-4)14-24(22)29-16-30-25/h5-14,16H,1-4H3,(H,31,33)(H,29,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWQZRWVYYFTHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)NC3=NC=NC4=C3C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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